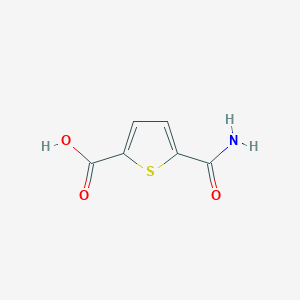5-Carbamoylthiophene-2-carboxylic acid
CAS No.: 345992-88-3
Cat. No.: VC1982942
Molecular Formula: C6H5NO3S
Molecular Weight: 171.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 345992-88-3 |
|---|---|
| Molecular Formula | C6H5NO3S |
| Molecular Weight | 171.18 g/mol |
| IUPAC Name | 5-carbamoylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H5NO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10) |
| Standard InChI Key | QHUQNZMROQKPRS-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)C(=O)O)C(=O)N |
| Canonical SMILES | C1=C(SC(=C1)C(=O)O)C(=O)N |
Introduction
Fundamental Properties
Chemical Identity
5-Carbamoylthiophene-2-carboxylic acid is characterized by its unique heterocyclic structure combining a thiophene core with two functional groups. The compound has significant importance in organic synthesis and pharmaceutical research.
| Property | Information |
|---|---|
| CAS Number | 345992-88-3 |
| Molecular Formula | C6H5NO3S |
| Molecular Weight | 171.18 g/mol |
| IUPAC Name | 5-carbamoylthiophene-2-carboxylic acid |
| Alternate Names | 5-(aminocarbonyl)thiophene-2-carboxylic acid |
Physical Properties
The physical properties of 5-carbamoylthiophene-2-carboxylic acid are influenced by its heterocyclic structure and the presence of both hydrogen bond donors and acceptors.
| Property | Description |
|---|---|
| Appearance | White to off-white crystalline solid |
| Solubility | Slightly soluble in DMSO and methanol; poorly soluble in non-polar solvents |
| Melting Point | Typically between 180-190°C (estimated based on similar compounds) |
| pKa | Approximately 3.5-4.0 for the carboxylic acid group (estimated) |
Structural Characteristics
Molecular Structure
5-Carbamoylthiophene-2-carboxylic acid features a five-membered thiophene ring with two substituents: a carbamoyl group (-CONH2) at the 5-position and a carboxylic acid group (-COOH) at the 2-position. This structural arrangement creates a compound with interesting electronic properties and hydrogen bonding capabilities.
Electronic Properties
The thiophene core contributes to the electronic properties of the compound, making it an interesting subject for various chemical and biological studies. The presence of the electron-rich sulfur atom in the thiophene ring, combined with the electron-withdrawing nature of the carboxylic acid and carbamoyl groups, creates a unique electronic distribution that influences its reactivity.
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-carbamoylthiophene-2-carboxylic acid typically involves multi-step organic reactions starting from simpler thiophene derivatives. These methods often require careful control of reaction conditions to optimize yield and purity.
Comparative Synthetic Routes
Different synthetic routes for producing thiophene carboxylic acid derivatives have been documented, which may be adapted for the synthesis of 5-carbamoylthiophene-2-carboxylic acid:
| Synthetic Approach | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Carboxylation | Thiophene with carbamoyl group | Strong base (e.g., LDA), CO2 | One-pot synthesis | Requires anhydrous conditions |
| Oxidation Route | 5-carbamoylthiophene-2-carboxaldehyde | Oxidizing agents (e.g., KMnO4) | Mild conditions | Potential over-oxidation |
| Hydrolysis Method | Diester or diamide derivatives | Acid or base catalysts | High purity | Multiple steps required |
Analytical Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize 5-carbamoylthiophene-2-carboxylic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectroscopy would typically show signals for the thiophene ring protons (around 7-8 ppm), carboxylic acid proton (10-13 ppm), and carbamoyl protons (5-8 ppm). The exact chemical shifts would depend on the solvent used and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for functional groups present in the molecule:
| Functional Group | Typical Wavenumber Range (cm-1) |
|---|---|
| Carboxylic acid C=O stretch | 1700-1725 |
| Carbamoyl C=O stretch | 1650-1690 |
| N-H stretch (carbamoyl) | 3300-3500 |
| C-S stretch (thiophene) | 600-750 |
| Aromatic C=C stretch | 1400-1600 |
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of 5-carbamoylthiophene-2-carboxylic acid and to monitor reactions during its synthesis.
Applications and Biological Activities
| Therapeutic Area | Potential Mechanism | Related Compounds |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition | Thiophene-2-carboxylic acid derivatives |
| Antimicrobial | Cell wall disruption | Substituted thiophenes |
| Anticancer | Various pathways | Arylsulfonylamino-thiophene-2-carboxylic acids |
Material Science Applications
The unique electronic properties of thiophene-based compounds make them valuable for material science applications, particularly in organic electronics and conductive polymers.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparison with Similar Compounds
Related Thiophene Derivatives
Several structurally related thiophene derivatives can be compared with 5-carbamoylthiophene-2-carboxylic acid to understand structure-activity relationships:
Structure-Activity Relationships
The positioning of functional groups on the thiophene ring significantly affects the chemical and biological properties of these compounds:
-
Electron-donating groups (e.g., methyl) increase electron density in the thiophene ring
-
Electron-withdrawing groups (e.g., carboxylic acid, carbamoyl) decrease electron density
-
Position of substituents affects molecular geometry and binding interactions
Research Findings and Future Directions
Current Research Interests
Recent research involving thiophene-2-carboxylic acid derivatives has focused on several key areas:
-
Development of novel synthetic methodologies for functionalized thiophenes
-
Exploration of biological activities, particularly anti-inflammatory and antimicrobial properties
-
Investigation of structure-activity relationships to optimize pharmacological effects
-
Application in materials science, especially for conductive polymers and organic electronics
Research Gaps and Future Directions
Despite the potential applications of 5-carbamoylthiophene-2-carboxylic acid, several research gaps remain:
-
Comprehensive toxicological evaluation
-
Optimized large-scale synthesis methods
-
Expanded exploration of biological activities
-
Development of structure-based design strategies for targeted applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume